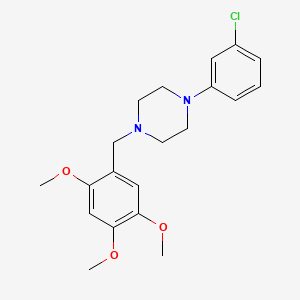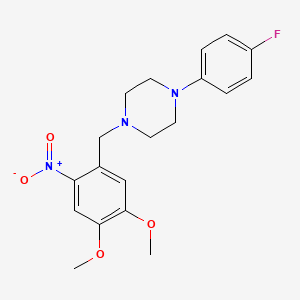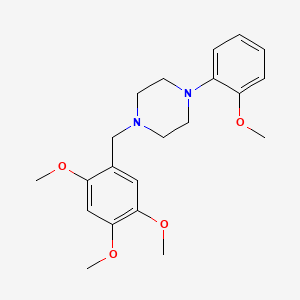
1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Overview
Description
1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the piperazine class of compounds. TFMPP has been used in scientific research to investigate its mechanism of action and biochemical and physiological effects.
Mechanism of Action
1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. Activation of these receptors leads to an increase in serotonin signaling, which can have a variety of effects on the brain and behavior. The exact mechanism of action of 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the activation of downstream signaling pathways. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to induce anxiety-like behavior in animal models, suggesting that it may play a role in the regulation of mood and emotion. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to have effects on appetite, body temperature, and cardiovascular function.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine also has a well-defined mechanism of action and has been extensively studied in animal models. However, 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine also has several limitations. It has a relatively short half-life, meaning that its effects are short-lived and may require frequent dosing. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine also has limited selectivity for serotonin receptors, meaning that it may have off-target effects on other neurotransmitter systems.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the role of 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine in the regulation of mood and emotion. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to induce anxiety-like behavior in animal models, suggesting that it may play a role in the development of anxiety disorders. Another area of interest is the development of more selective serotonin receptor agonists, which may have fewer off-target effects and may be more effective in treating mood disorders. Finally, there is interest in the development of novel psychoactive compounds that target other neurotransmitter systems, such as the dopamine and glutamate systems.
Scientific Research Applications
1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been used in scientific research to investigate its mechanism of action and biochemical and physiological effects. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to have anxiogenic effects, meaning that it can induce anxiety-like behavior in animal models. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been used in studies investigating the role of serotonin receptors in anxiety and depression, as well as in studies investigating the effects of psychoactive drugs on behavior.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-24-18-13-20(26-3)19(25-2)11-15(18)14-22-7-9-23(10-8-22)17-6-4-5-16(21)12-17/h4-6,11-13H,7-10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPPTOGRYGYAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-{3-[(4-bromophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3742606.png)
![N-{4-[({3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3742610.png)

![methyl 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzoate](/img/structure/B3742637.png)



![2-methoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3742664.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742669.png)



![1-[(5-bromo-2-thienyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3742717.png)
![2-[(5-bromo-2-thienyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742723.png)